molecular formula C8H7Br2I B12840998 2,4-Dibromo-3,6-dimethyliodobenzene

2,4-Dibromo-3,6-dimethyliodobenzene

Cat. No.: B12840998
M. Wt: 389.85 g/mol
InChI Key: ZQCBESBZVYLPME-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,6-dimethyliodobenzene is a polyhalogenated aromatic compound featuring bromine atoms at positions 2 and 4, methyl groups at positions 3 and 6, and an iodine substituent. The combination of halogens (Br, I) and alkyl groups (methyl) imparts unique electronic and steric properties, influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula

C8H7Br2I

Molecular Weight

389.85 g/mol

IUPAC Name

1,3-dibromo-4-iodo-2,5-dimethylbenzene

InChI

InChI=1S/C8H7Br2I/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,1-2H3

InChI Key

ZQCBESBZVYLPME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1I)Br)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3,6-dimethyliodobenzene typically involves the bromination and iodination of a suitable precursor. One common method is the bromination of 3,6-dimethylphenol followed by iodination. The reaction conditions often involve the use of bromine (Br2) and iodine (I2) in the presence of a catalyst or under specific temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,6-dimethyliodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the halogen atoms .

Scientific Research Applications

2,4-Dibromo-3,6-dimethyliodobenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,6-dimethyliodobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. The presence of multiple halogen atoms makes it a versatile reagent in organic synthesis, allowing for the formation of diverse chemical structures .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
2,4-Dibromo-3,6-dimethyliodobenzene 2-Br, 4-Br, 3-CH₃, 6-CH₃, 1-I C₈H₇Br₂I ~425.8 (calculated) Not reported High steric hindrance, lipophilic
Subereaphenol C (7) 2,4-Br, 3,6-OH, ethyl acetate C₁₆H₁₃Br₂O₅ 444.0 Not reported Cytotoxic (IC₅₀: 13.3 µM vs. HeLa)
4-Bromo-2,6-difluoroiodobenzene 4-Br, 2,6-F, 1-I C₆H₂BrF₂I 318.9 Not reported Electrophilic reactivity, halogenated
2,4-Dibromo-3,6-dihydroxybenzophenone 2,4-Br, 3,6-OH, benzophenone C₁₃H₈Br₂O₃ 372.0 170–171 Hydrogen bonding, polar functional group

Key Observations:

  • Steric Effects : The methyl groups in this compound create significant steric hindrance compared to hydroxyl or fluorine substituents in analogs. This may reduce reactivity in electrophilic substitution reactions .
  • Thermal Stability: The absence of polar groups (e.g., -OH) likely lowers the melting point relative to 2,4-Dibromo-3,6-dihydroxybenzophenone (170–171°C) .

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